molecular formula C14H18BrNO5 B2449580 4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine CAS No. 312523-02-7

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine

Cat. No.: B2449580
CAS No.: 312523-02-7
M. Wt: 360.204
InChI Key: KTQCBNQDHHQDAV-UHFFFAOYSA-N
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Description

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C14H18BrNO5 It is known for its unique structure, which includes a brominated benzoyl group and a morpholine ring

Properties

IUPAC Name

(2-bromo-3,4,5-trimethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5/c1-18-10-8-9(11(15)13(20-3)12(10)19-2)14(17)16-4-6-21-7-5-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQCBNQDHHQDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)N2CCOCC2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine typically involves the bromination of 3,4,5-trimethoxybenzoyl chloride followed by a nucleophilic substitution reaction with morpholine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or the benzoyl group.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the benzoyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The morpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 2-Bromo-3,4,5-trimethoxybenzoic acid

Uniqueness

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other brominated benzoyl compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}BrN\O5_{5}
  • CAS Number : 312523-02-7
  • Molecular Weight : 372.21 g/mol

This compound features a morpholine ring linked to a benzoyl moiety that is further substituted with a bromine atom and three methoxy groups. Such structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular pathways and targets. Preliminary studies indicate that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : It may interact with various receptors, modulating signaling pathways critical for cellular functions.

Antitumor Activity

Recent research highlights the antitumor potential of this compound. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values for different cancer cell lines:

Cell LineIC50_{50} (µM)Reference
HeLa (Cervical)1.23
MCF-7 (Breast)0.99
A549 (Lung)0.54
HepG2 (Liver)1.15

These results indicate that the compound is particularly effective against lung and breast cancer cell lines.

Mechanism of Antitumor Action

The antitumor activity is believed to be mediated through:

  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Models : In a study involving A549 xenograft models in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). This suggests its potential for therapeutic use in lung cancer treatment.
  • Combination Therapy : When used in combination with paclitaxel in resistant cancer cell lines, the compound significantly enhanced the sensitivity of these cells to chemotherapy, indicating its role as a chemosensitizer.

Pharmacological Properties

Beyond its antitumor effects, this compound exhibits other pharmacological properties:

  • Antibacterial Activity : Preliminary tests suggest that it may possess antibacterial properties against certain Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in vitro.

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